2,2,6,6-Tetramethylpiperidine-4-carboxamide
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Overview
Description
2,2,6,6-Tetramethylpiperidine-4-carboxamide is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with a carboxylating agent. One common method starts with the conjugate addition of ammonia to phorone, forming triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.
Reduction: The compound can be reduced using reducing agents such as hydrazine.
Substitution: It participates in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, iodine.
Reducing Agents: Hydrazine, lithium aluminum hydride.
Substitution Reagents: Allylic chlorides, carbon dioxide, phenylsilane.
Major Products:
Hydroxylamines: Formed through oxidation.
N-Methylated Amines: Produced via N-methylation reactions.
Sulfenamide Compounds: Result from reactions with heterocyclic thiols.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carboxamide involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. The compound’s steric hindrance due to the four methyl groups prevents unwanted side reactions, making it highly selective in its reactivity .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-Tetramethylpiperidine: Another derivative with applications in the synthesis of light stabilizers.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the production of specialized materials.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-4-carboxamide stands out due to its specific functional group, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a hindered base while maintaining stability under various conditions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-9(2)5-7(8(11)13)6-10(3,4)12-9/h7,12H,5-6H2,1-4H3,(H2,11,13) |
InChI Key |
YEIHUTHWXYACCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(=O)N)C |
Origin of Product |
United States |
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